molecular formula C15H15NO4 B14441085 Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 76066-86-9

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B14441085
CAS No.: 76066-86-9
M. Wt: 273.28 g/mol
InChI Key: WCTVEONIUSTFIF-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is known for its diverse biological activities and is used as a building block in the synthesis of various pharmaceuticals and chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the reaction of ethyl acetoacetate, benzaldehyde, and ammonium acetate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, dihydropyridines, and other functionalized derivatives .

Scientific Research Applications

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination of features contributes to its diverse reactivity and potential biological activities .

Properties

CAS No.

76066-86-9

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-3-20-15(19)11-9(2)16-14(18)12(13(11)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,17,18)

InChI Key

WCTVEONIUSTFIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C(=C1O)C2=CC=CC=C2)C

Origin of Product

United States

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